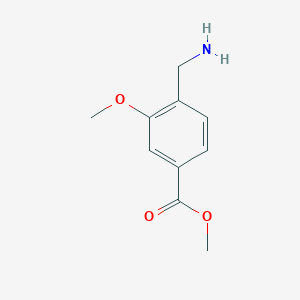
2,5-dibromopentanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromopentanoyl Chloride is an organic compound with the molecular formula C5H7Br2ClO. It is a derivative of pentanoyl chloride, where two bromine atoms are substituted at the 2nd and 5th positions of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-dibromopentanoyl Chloride can be synthesized through the bromination of pentanoyl chloride. The process involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,5-dibromo-pentanoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can lead to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dibromopentanoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-pentanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 2,5-dibromo-pentanol.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,5-dibromopentanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-pentanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the acyl chloride group make it a versatile reagent for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-pentanoyl chloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-hexanoyl chloride: Similar structure but with an extended carbon chain.
2,4-Dibromo-pentanoyl chloride: Bromine atoms substituted at different positions.
Uniqueness
2,5-dibromopentanoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine atoms at the 2nd and 5th positions allows for selective reactions and applications in various fields.
Eigenschaften
Molekularformel |
C5H7Br2ClO |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
2,5-dibromopentanoyl chloride |
InChI |
InChI=1S/C5H7Br2ClO/c6-3-1-2-4(7)5(8)9/h4H,1-3H2 |
InChI-Schlüssel |
OUADIZVZFBYKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)Cl)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519161.png)



![1-(4-Amino-2-(methoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B8519208.png)


![2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B8519228.png)
![Furo[2,3-b]pyridin-4-amine](/img/structure/B8519229.png)

![3-Cyano-4-methylbenzo[b]thiophene](/img/structure/B8519241.png)
